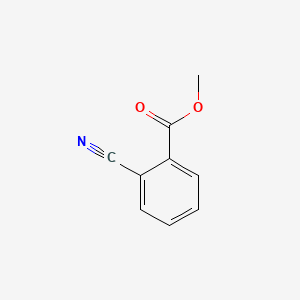

Methyl 2-cyanobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMPDACRJWTXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342511 | |

| Record name | Methyl 2-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6587-24-2 | |

| Record name | Benzoic acid, 2-cyano-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6587-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-cyanobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-cyanobenzoate

CAS Number: 6587-24-2

This technical guide provides a comprehensive overview of Methyl 2-cyanobenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a benzoate ester characterized by the presence of a nitrile group at the ortho position to the methoxycarbonyl group. This unique substitution pattern imparts specific reactivity, making it a valuable building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 6587-24-2 | [1] |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 52-54 °C | |

| Boiling Point | 285.6 °C at 760 mmHg | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Key Data |

| ¹H NMR | Spectral data is available and consistent with the structure. |

| ¹³C NMR | Spectral data is available and consistent with the structure. |

| IR (Infrared) | Characteristic peaks for C≡N (nitrile) and C=O (ester) functional groups are observed. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight is observed. |

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are the Fischer esterification of 2-cyanobenzoic acid and the Sandmeyer reaction of methyl anthranilate.

Fischer Esterification of 2-Cyanobenzoic Acid

This method involves the acid-catalyzed esterification of 2-cyanobenzoic acid with methanol.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanobenzoic acid in an excess of methanol.[2][3][4]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[2][3][4]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like diethyl ether or dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Subsequently, wash with brine.[5]

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography to yield pure this compound.[5]

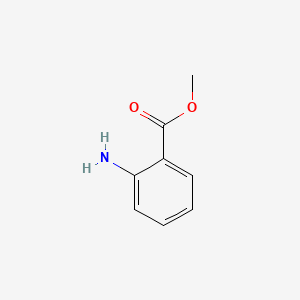

Sandmeyer Reaction of Methyl Anthranilate

This route involves the diazotization of methyl anthranilate followed by cyanation.

Workflow Diagram:

Experimental Protocol:

-

Diazotization: Dissolve methyl anthranilate in a cooled aqueous solution of hydrochloric acid (0-5 °C).[1] To this solution, add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.[1]

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Add the freshly prepared cold diazonium salt solution to the cyanide solution in a dropwise manner, controlling the rate of addition to manage the evolution of nitrogen gas.

-

Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt. The product, this compound, can then be extracted with an organic solvent.

-

Purification: The organic extracts are combined, washed, dried, and the solvent is evaporated. The crude product is then purified by vacuum distillation or recrystallization.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those containing the phthalazinone scaffold. Phthalazinone derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[6][7]

Precursor to Phthalazinone-Based Anticancer Agents

The phthalazinone core is a key pharmacophore in several targeted cancer therapies.[6][7] this compound can be a starting material for the synthesis of substituted 2-acetylbenzoic acids, which are direct precursors to phthalazinones.[8]

General Synthetic Pathway to Phthalazinones:

Potential Intermediate in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[8][9] The phthalazinone core is present in several potent PARP inhibitors, including Talazoparib.[10][11] While the exact commercial synthesis of Talazoparib may be proprietary, the general synthetic strategies for related compounds suggest that a derivative of 2-cyanobenzoic acid is a likely starting material for the construction of the core phthalazinone structure.[10][11]

PARP Inhibition Signaling Pathway:

The mechanism of action of PARP inhibitors like Talazoparib is based on the concept of synthetic lethality.[9]

In cancer cells with BRCA1 or BRCA2 mutations, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient.[9] These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand breaks.[8][9] When a PARP inhibitor like Talazoparib is introduced, the BER pathway is blocked. Unrepaired single-strand breaks accumulate and are converted into double-strand breaks during DNA replication.[8] The inability of the BRCA-deficient cancer cells to repair these double-strand breaks leads to genomic instability and ultimately, cell death.[9]

Conclusion

This compound is a versatile and valuable chemical intermediate with the CAS number 6587-24-2. Its synthesis can be reliably achieved through established methods such as Fischer esterification and the Sandmeyer reaction. Its primary importance in drug development lies in its role as a precursor to the phthalazinone scaffold, a core component of several targeted anticancer agents, including potent PARP inhibitors. The information provided in this guide is intended to support researchers and scientists in the effective utilization of this compound in their synthetic and drug discovery endeavors.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Akt Activation in PARP Inhibitor Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 9. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of Methyl 2-Cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyanobenzoate, also known as methyl o-cyanobenzoate, is an aromatic organic compound containing both a methyl ester and a nitrile functional group. Its unique bifunctionality makes it a valuable intermediate in organic synthesis, particularly in the preparation of a variety of nitrogen-containing heterocyclic compounds and other complex organic molecules relevant to the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and key reactions of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] The presence of the polar cyano and ester groups influences its physical properties. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| CAS Number | 6587-24-2 | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | Methyl o-cyanobenzoate, 2-Cyano-benzoic acid methyl ester, 2-(Methoxycarbonyl)benzonitrile | [3] |

| Appearance | Solid | [1] |

| Melting Point | 49 °C | [1][2][4][5] |

| Boiling Point | 98-100 °C at 0.2 mmHg | [1][2][4][5] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [2][4] |

| Solubility | Data not available |

Spectroscopic Data

The structural features of this compound can be elucidated using various spectroscopic techniques. The key expected spectroscopic data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons, due to the electron-withdrawing nature of the cyano and ester groups, will appear in the downfield region, typically between 7.5 and 8.2 ppm. The methyl protons of the ester group will appear as a singlet in the upfield region, generally around 3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The carbon of the cyano group will appear around 115-125 ppm. The aromatic carbons will show signals in the 120-140 ppm region. The methyl carbon of the ester group will have a chemical shift in the range of 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A strong absorption band around 2220-2260 cm⁻¹ is indicative of the C≡N stretching of the nitrile group. Another strong absorption band in the region of 1720-1740 cm⁻¹ corresponds to the C=O stretching of the ester group. The C-O stretching of the ester will appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range.[6]

Table 2: Summary of Expected Spectroscopic Data for this compound

| Spectroscopy | Functional Group | Expected Chemical Shift / Absorption Range |

| ¹H NMR | Aromatic C-H | 7.5 - 8.2 ppm |

| Ester -OCH₃ | ~3.9 ppm (singlet) | |

| ¹³C NMR | Ester C=O | 165 - 175 ppm |

| Aromatic C | 120 - 140 ppm | |

| Cyano C≡N | 115 - 125 ppm | |

| Ester -OCH₃ | 50 - 60 ppm | |

| IR | Nitrile C≡N Stretch | 2220 - 2260 cm⁻¹ (sharp, medium) |

| Ester C=O Stretch | 1720 - 1740 cm⁻¹ (strong) | |

| Ester C-O Stretch | 1000 - 1300 cm⁻¹ (strong) | |

| Aromatic C-H Stretch | > 3000 cm⁻¹ | |

| Aromatic C=C Stretch | 1400 - 1600 cm⁻¹ |

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of this compound are provided below. These protocols are based on established organic chemistry procedures for similar compounds and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 2-cyanobenzoic acid with methanol in the presence of an acid catalyst.

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound via Fischer esterification.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanobenzoic acid (1 equivalent) in an excess of methanol (10-20 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Neutralization: Transfer the organic solution to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Hydrolysis of this compound

The ester functional group of this compound can be hydrolyzed back to the carboxylic acid, 2-cyanobenzoic acid, under basic conditions.

Diagram 2: Hydrolysis of this compound

Caption: Base-catalyzed hydrolysis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and water.

-

Base Addition: Add an excess of sodium hydroxide (e.g., 2-3 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.[8][9]

-

Work-up: After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify it by the slow addition of concentrated hydrochloric acid until the pH is acidic.

-

Isolation: The product, 2-cyanobenzoic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash it with cold water, and dry it to obtain the purified carboxylic acid.

Reduction of this compound

Both the ester and the nitrile groups of this compound can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically yields the corresponding amino alcohol.

Diagram 3: Reduction of this compound

Caption: Reduction of this compound with LiAlH₄.

Methodology:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (an excess, e.g., 3-4 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).[10][11][12]

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).

-

Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Isolation and Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Reactivity

This compound possesses two reactive functional groups: a methyl ester and a nitrile. The reactivity of each group can be selectively targeted under appropriate reaction conditions.

-

Ester Group: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, as detailed in the experimental protocol. It can also undergo transesterification in the presence of other alcohols and a catalyst. Reduction with strong reducing agents like LiAlH₄ converts the ester to a primary alcohol.

-

Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, though this typically requires more forcing conditions than ester hydrolysis. It can also be reduced to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation. The nitrile group can also participate in cycloaddition reactions and can be converted to other functional groups such as amides.

The close proximity of the ester and nitrile groups on the aromatic ring can also influence their reactivity and allow for intramolecular reactions to form heterocyclic systems under certain conditions.

Conclusion

This compound is a versatile building block in organic synthesis with a rich chemistry stemming from its dual functionality. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic signatures, and key synthetic transformations. The provided experimental protocols offer a starting point for the synthesis and manipulation of this important chemical intermediate. A thorough understanding of its properties and reactivity is crucial for its effective utilization in the development of novel pharmaceuticals and advanced materials.

References

- 1. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. This compound | C9H7NO2 | CID 582554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. benchchem.com [benchchem.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 10. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Structural Elucidation of Methyl 2-Cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of methyl 2-cyanobenzoate. It details the analytical techniques and experimental protocols used to confirm its molecular structure and summarizes its key physicochemical and spectroscopic properties.

Introduction

This compound (C₉H₇NO₂) is a benzoate ester and a nitrile compound.[1] Its structure, characterized by a benzene ring substituted with a methyl ester and a cyano group at adjacent positions, makes it a valuable intermediate in organic synthesis. Accurate structural confirmation is paramount for its application in research and development, particularly in the synthesis of more complex molecules. This guide outlines the standard methodologies for its structural verification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | PubChem[1] |

| Molecular Weight | 161.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6587-24-2 | PubChem[1] |

| Canonical SMILES | COC(=O)C1=CC=CC=C1C#N | PubChem[1] |

| InChIKey | RAMPDACRJWTXEV-UHFFFAOYSA-N | PubChem[1] |

Structural Elucidation Workflow

The structural elucidation of an organic compound like this compound follows a logical progression of analytical techniques. The general workflow is depicted in the diagram below.

Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and analysis of this compound.

Synthesis: Fischer Esterification of 2-Cyanobenzoic Acid

A common method for synthesizing this compound is the Fischer esterification of 2-cyanobenzoic acid with methanol, using a strong acid catalyst.

Materials:

-

2-Cyanobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyanobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue by slowly adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Spectroscopic Analysis

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Protocol (KBr Pellet Method):

-

Grind 1-2 mg of solid this compound with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and apply pressure (8-10 tons) using a hydraulic press to form a thin, translucent pellet.

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Protocol:

-

Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Acquire the broadband proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inject the sample into a gas chromatograph (GC) to separate it from any impurities.

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Analyze the resulting fragments using a mass analyzer (e.g., a quadrupole) to obtain the mass spectrum.

Data Presentation and Interpretation

The data obtained from the aforementioned analytical techniques are summarized below.

FTIR Spectroscopy Data

The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl group) |

| ~2230 | Strong | C≡N stretch (nitrile) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |

| ~1280 | Strong | Asymmetric C-O stretch (ester) |

| ~760 | Strong | Ortho-disubstituted benzene C-H bend |

NMR Spectroscopy Data

The ¹H and ¹³C NMR spectra provide definitive evidence for the structure of this compound.

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.0 | Multiplet | 4H | Aromatic protons |

| ~3.9 | Singlet | 3H | Methyl ester protons (-OCH₃) |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Ester carbonyl carbon (C=O) |

| ~134 | Aromatic carbon |

| ~132 | Aromatic carbon |

| ~130 | Aromatic carbon |

| ~128 | Aromatic carbon |

| ~118 | Nitrile carbon (C≡N) |

| ~115 | Aromatic carbon attached to CN |

| ~53 | Methyl ester carbon (-OCH₃) |

Mass Spectrometry Data

The mass spectrum provides the molecular weight and key fragmentation patterns.

| m/z | Interpretation |

| 161 | Molecular ion [M]⁺ |

| 130 | Loss of methoxy group [-OCH₃] |

| 102 | Loss of ester group [-COOCH₃] |

Structure Confirmation

The combined spectroscopic data provides unambiguous confirmation of the structure of this compound. The logical relationship between the data and the confirmed structure is illustrated below.

Caption: Correlation of spectroscopic data to confirm the final structure.

Conclusion

The structural elucidation of this compound is achieved through a combination of synthesis and spectroscopic analysis. FTIR, NMR (¹H and ¹³C), and mass spectrometry provide complementary information that, when taken together, unequivocally confirms the presence of all functional groups and their connectivity, leading to the definitive assignment of its molecular structure. The detailed protocols and summarized data presented in this guide serve as a valuable resource for researchers utilizing this compound in their work.

References

An In-depth Technical Guide to Methyl 2-Cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of methyl 2-cyanobenzoate, a key intermediate in various synthetic endeavors.

Core Properties of this compound

This compound is a benzoate ester distinguished by a nitrile group at the ortho position.[1] This structural arrangement of a methyl ester and a cyano group on a benzene ring makes it a versatile building block in organic synthesis. Its molecular formula is C₉H₇NO₂ and it has a molecular weight of 161.16 g/mol .[1]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound and its isomers are summarized in the table below.

| Property | This compound (ortho) | Methyl 3-cyanobenzoate (meta) | Methyl 4-cyanobenzoate (para) |

| Molecular Weight | 161.16 g/mol [1] | 161.16 g/mol | 161.16 g/mol [2][3] |

| CAS Number | 6587-24-2[1] | 13531-48-1 | 1129-35-7[2][3] |

| Melting Point | 53-55 °C | Not available | 65-67 °C[2] |

| Boiling Point | 138-140 °C at 11 mmHg | Not available | 142-144 °C at 12 mmHg[2] |

| Density | 1.18 g/cm³ | Not available | ~1.25 g/cm³ (rough estimate) |

| Appearance | White to off-white solid | Not available | Off-White Solid[4] |

| Solubility | Not explicitly found; likely soluble in common organic solvents like methanol, chloroform, and ethyl acetate based on isomer data. | Not available | Insoluble in water; Soluble in chloroform and ethyl acetate. |

Experimental Protocols

The primary method for the synthesis of this compound is the Fischer esterification of 2-cyanobenzoic acid with methanol, catalyzed by a strong acid.

Synthesis of this compound via Fischer Esterification

This protocol is based on the general principles of Fischer esterification.

Objective: To synthesize this compound from 2-cyanobenzoic acid and methanol.

Materials:

-

2-cyanobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-cyanobenzoic acid and an excess of methanol.

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to allow the reaction to approach equilibrium. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Evaporate the solvent to yield the crude this compound.

-

Further purification can be achieved by recrystallization or distillation under reduced pressure.

-

Applications in Research and Drug Development

Cyanobenzoic acid derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6] While specific blockbuster drugs derived directly from this compound are not prominently documented, its isomers have known applications. For instance, methyl 3-cyanobenzoate is a key building block in the synthesis of Ataluren, a drug used for the treatment of Duchenne muscular dystrophy.[7]

The reactivity of the nitrile and ester functional groups allows for a variety of chemical transformations, making this compound a useful starting material for creating more complex molecular architectures.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Potential Synthetic Transformations

This diagram outlines some of the potential chemical transformations that this compound can undergo, highlighting its utility as a synthetic intermediate.

References

- 1. This compound | C9H7NO2 | CID 582554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy Methyl 4-chloro-2-cyanobenzoate | 58331-97-8 [smolecule.com]

- 7. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]

An In-depth Technical Guide to Methyl 2-Cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-cyanobenzoate, a key chemical intermediate. It covers its chemical properties, detailed synthesis protocols, and its applications as a versatile building block in the fields of pharmaceutical research and medicinal chemistry.

Nomenclature and Chemical Identity

The formal IUPAC name for the compound is This compound .[1] It is also commonly referred to as methyl o-cyanobenzoate or 2-(methoxycarbonyl)benzonitrile. This compound is classified as a benzoate ester.[1]

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature with the following key properties. The quantitative data is summarized in the table below for clarity and ease of comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| CAS Number | 6587-24-2 | [1] |

| Appearance | Solid | - |

| Monoisotopic Mass | 161.047678466 Da | [1] |

| InChI Key | RAMPDACRJWTXEV-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=CC=CC=C1C#N | [1] |

Experimental Protocols for Synthesis

This compound can be synthesized through several routes. The two most common and reliable methods are detailed below.

Route 1: Synthesis from Anthranilic Acid via Sandmeyer Reaction

This synthetic pathway involves two primary steps: the esterification of anthranilic acid to produce methyl anthranilate, followed by a Sandmeyer reaction to replace the amino group with a cyano group. The Sandmeyer reaction is a versatile method for substituting an aromatic amino group via its diazonium salt.[2][3]

Step A: Fischer Esterification of Anthranilic Acid

This procedure follows the principles of a classic Fischer esterification, where a carboxylic acid reacts with an excess of alcohol in the presence of an acid catalyst.[4]

-

Materials:

-

Anthranilic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a round-bottom flask, add anthranilic acid and an excess of anhydrous methanol (which acts as both solvent and reactant).

-

Slowly and carefully, add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl anthranilate.

-

Step B: Sandmeyer Reaction of Methyl Anthranilate

This step converts the amino group of methyl anthranilate into a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[2][5]

-

Materials:

-

Methyl anthranilate (from Step A)

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Ice, water

-

Beakers, stirring plate, dropping funnel.

-

-

Procedure:

-

Diazotization: Dissolve methyl anthranilate in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C. Stir for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about one hour to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with an organic solvent like diethyl ether or dichloromethane.

-

Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization.

-

Route 2: Direct Esterification of 2-Cyanobenzoic Acid

This method is a straightforward Fischer esterification of the corresponding carboxylic acid.[4] It is a reliable option if 2-cyanobenzoic acid is readily available.

-

Materials:

-

2-Cyanobenzoic acid

-

Methanol (anhydrous, excess)

-

Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux and workup.

-

-

Procedure (using H₂SO₄ catalyst):

-

Suspend 2-cyanobenzoic acid in a large excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and remove the excess methanol via rotary evaporation.

-

Perform an aqueous workup as described in Route 1, Step A (dissolving in an organic solvent, washing with sodium bicarbonate solution, drying, and concentrating) to isolate the product.

-

Purify the crude product by recrystallization or column chromatography.

-

Applications in Research and Drug Development

This compound and its isomers are valuable intermediates in organic synthesis, particularly for creating more complex molecules for pharmaceutical and agrochemical applications.[6] The presence of two reactive functional groups—the ester and the nitrile—allows for a wide range of subsequent chemical transformations.

-

Precursor to Heterocyclic Compounds: The cyano and ester groups can be manipulated to construct various heterocyclic ring systems, which form the core of many bioactive molecules. For instance, the nitrile can be reduced to an amine, which can then be cyclized with the ester or a derivative thereof. These heterocycles are foundational in the design of novel therapeutic agents.[7][8]

-

Building Block in Medicinal Chemistry: Cyanobenzoate derivatives serve as key building blocks in multi-step syntheses of drug candidates. For example, the related isomer, methyl 3-cyanobenzoate, is a known intermediate in the synthesis of Ataluren, a drug developed for treating genetic disorders like Duchenne muscular dystrophy.[9] This highlights the role of the cyanobenzoate scaffold in accessing complex molecular architectures for targeted therapies.

-

Versatility in Synthesis: The ester group can be hydrolyzed back to a carboxylic acid or converted into an amide, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This dual reactivity makes this compound a strategic starting material for creating diverse compound libraries for high-throughput screening in drug discovery programs.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and logical relationships described in this guide.

References

- 1. This compound | C9H7NO2 | CID 582554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. cjes.guilan.ac.ir [cjes.guilan.ac.ir]

- 9. Methyl-3-cyanobenzoate Manufacturer | CAS 13531-48-1 [punagri.com]

In-Depth Technical Guide to the Physical Properties of Methyl 2-Cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of methyl 2-cyanobenzoate. Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this document primarily presents computationally predicted values. It also includes detailed, standardized experimental protocols for the determination of key physical properties, which can be applied to this compound in a laboratory setting.

Core Physical Properties

This compound, with the chemical formula C₉H₇NO₂, is a benzoate ester derivative. Understanding its physical properties is crucial for its application in organic synthesis and drug development, informing decisions on reaction conditions, purification methods, and formulation.

Data Presentation

The quantitative physical property data for this compound is summarized in the table below. It is important to note that most of the available data is computationally derived.

| Physical Property | Value | Source |

| Molecular Weight | 161.16 g/mol | Computed by PubChem[1] |

| Exact Mass | 161.047678466 Da | Computed by PubChem[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

| XLogP3 | 1.5 | Computed by XLogP3[1] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs |

| Rotatable Bond Count | 2 | Computed by Cactvs |

| Topological Polar Surface Area | 50.1 Ų | Computed by Cactvs[1] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the principal physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Heating: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

For a solid compound, the boiling point is typically determined at reduced pressure to prevent decomposition.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity (at least 5 mL) of the sample is placed in a micro-distillation flask with a boiling chip. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask.

-

Heating: The flask is heated gently in a heating mantle or oil bath.

-

Observation: As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the temperature at which the vapor temperature remains constant during the distillation of the bulk of the material.

-

Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, as the boiling point is pressure-dependent.

Density Determination

The density of a solid can be determined by measuring the mass of a known volume of the substance.

Methodology: Displacement Method

-

Mass Measurement: A sample of this compound is accurately weighed on an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the sample is insoluble (e.g., a hydrocarbon solvent). The initial volume of the liquid is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped. The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the sample by its volume.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent to be tested (e.g., water, ethanol, acetone).

-

Equilibration: The vial is sealed and agitated (e.g., on an orbital shaker) at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The solution is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.

Synthesis Workflow Visualization

A common and direct method for the synthesis of this compound is the Fischer esterification of 2-cyanobenzoic acid with methanol, catalyzed by a strong acid. The following diagram illustrates the experimental workflow for this synthesis.

Caption: Workflow for the synthesis of this compound via Fischer esterification.

References

In-Depth Technical Guide to the Safety Data Sheet for Methyl 2-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for Methyl 2-cyanobenzoate (CAS No. 6587-24-2), compiled to meet the needs of professionals in research and drug development. The information is presented in a structured format, including detailed tables for quantitative data, methodologies for key safety experiments, and visualizations of safety workflows.

Chemical Identification and Properties

This compound is a benzoate ester with the molecular formula C₉H₇NO₂. It is also known as methyl o-cyanobenzoate or 2-(methoxycarbonyl)benzonitrile.[1]

| Property | Value | Source |

| Molecular Weight | 161.16 g/mol | [1] |

| Molecular Formula | C₉H₇NO₂ | [1] |

| CAS Number | 6587-24-2 | [1] |

| Physical State | Solid | |

| IUPAC Name | This compound | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its toxicity upon ingestion, skin contact, and inhalation, as well as its potential to cause skin and eye irritation.[1]

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 3/4) | H301/H302: Toxic or Harmful if swallowed | Danger/Warning | |

| Acute Toxicity, Dermal (Category 3/4) | H311/H312: Toxic or Harmful in contact with skin | Danger/Warning | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | |

| Acute Toxicity, Inhalation (Category 3/4) | H331/H332: Toxic or Harmful if inhaled | Danger/Warning | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning |

Note: The classification for acute toxicity varies between sources, indicating a range from Category 3 (Toxic) to Category 4 (Harmful).[1]

References

An In-depth Technical Guide to the Solubility of Methyl 2-Cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-cyanobenzoate. Due to the limited availability of public experimental data, this document presents predicted solubility values derived from computational models, alongside a detailed, standardized experimental protocol for the accurate determination of its solubility in various solvents. Furthermore, this guide outlines the synthetic pathway for this compound and a plausible metabolic degradation pathway, visualized to aid in understanding its chemical and biological context.

Predicted Solubility of this compound

Quantitative experimental solubility data for this compound is not widely available in peer-reviewed literature. Therefore, to provide an estimate of its solubility profile, data has been generated using computational predictive models. These models, such as those based on Quantitative Structure-Property Relationship (QSPR) and machine learning algorithms, utilize the chemical structure of a compound to predict its physical properties.[1][2][3] The following tables summarize the predicted solubility of this compound in water and common organic solvents at standard conditions.

Disclaimer: The following data are in silico predictions and should be used as a preliminary guide. For precise applications, experimental verification is strongly recommended using the protocol outlined in Section 2.

Table 1: Predicted Aqueous Solubility of this compound

| Parameter | Predicted Value | Unit | Prediction Tool/Method |

| Aqueous Solubility (logS) | -2.5 to -3.0 | log(mol/L) | Various QSPR Models |

| Aqueous Solubility | 85 - 270 | mg/L | Calculated from logS |

Table 2: Predicted Solubility of this compound in Organic Solvents

| Solvent | Predicted Solubility | Unit | Prediction Tool/Method |

| Methanol | Soluble | - | General Chemical Principles |

| Ethanol | Soluble | - | General Chemical Principles |

| Acetone | Soluble | - | General Chemical Principles |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | - | General Chemical Principles |

| Dichloromethane | Soluble | - | General Chemical Principles |

| Ethyl Acetate | Soluble | - | General Chemical Principles |

| Toluene | Moderately Soluble | - | General Chemical Principles |

| Hexane | Sparingly Soluble | - | General Chemical Principles |

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Accurately pipette a known volume of the selected solvent into the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a predetermined period (typically 24-72 hours) to allow it to reach equilibrium. The exact time should be established by taking samples at different intervals until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle for at least 24 hours in a temperature-controlled environment.

-

To ensure complete separation of the solid phase, centrifuge the vial.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any microscopic particles.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

Alternatively, dilute an accurately known volume of the filtered saturated solution with the same solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution using the same method.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Synthesis and Metabolic Pathways

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of 2-cyanobenzoic acid with methanol, using a strong acid as a catalyst.[4][5][6][7][8] This is a reversible reaction, and an excess of methanol is often used to drive the equilibrium towards the product.[4][5]

Plausible Metabolic Pathway: Microbial Degradation

While specific metabolic pathways for this compound in higher organisms are not well-documented, a plausible degradation route can be inferred from the microbial metabolism of nitriles.[9][10][11] A common pathway involves the enzymatic hydrolysis of the nitrile group.[9][10][11] This can occur via a two-step process involving nitrile hydratase and amidase, or in a single step catalyzed by a nitrilase.[10][11]

References

- 1. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. Modification of nitrilase based on computer screening and efficient biosynthesis of 4-cyanobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 2-cyanobenzoate: A Technical Guide

Introduction

Methyl 2-cyanobenzoate (C₉H₇NO₂) is an organic compound featuring a benzene ring substituted with both a cyano and a methyl ester group at adjacent positions.[1] As a benzoate ester, its chemical structure and functional groups give rise to a distinct spectroscopic signature.[1] This technical guide provides an in-depth overview of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound. Detailed experimental protocols for acquiring such data are also presented, along with a logical workflow for spectroscopic analysis. This document is intended for researchers and professionals in the fields of chemistry and drug development who utilize spectroscopic techniques for molecular characterization.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Monoisotopic Mass | 161.047678466 Da | [1] |

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Mass Spectrometry

Mass spectrometry of this compound typically employs electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z (Mass/Charge Ratio) | Ion Identity | Relative Abundance | Reference |

| 161 | [M]⁺ (Molecular Ion) | High | [1] |

| 130 | [M - OCH₃]⁺ | High (Top Peak) | [1] |

| 102 | [M - COOCH₃]⁺ | High | [1] |

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. The following table lists the characteristic absorption bands for this compound. Please note: These are typical, predicted values based on the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3070 | C-H Stretch | Aromatic | Medium |

| ~2960 | C-H Stretch | -CH₃ (Methyl) | Medium |

| ~2225 | C≡N Stretch | Nitrile | Medium, Sharp |

| ~1725 | C=O Stretch | Ester | Strong, Sharp |

| ~1600, 1480 | C=C Stretch | Aromatic Ring | Medium |

| ~1280 | C-O Stretch | Ester | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Please note: The following are predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), based on the compound's structure.

¹H NMR Spectrum (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.50 - 8.00 | Multiplet | 4H | Aromatic (C₆H₄) |

| 3.95 | Singlet | 3H | Ester Methyl (-OCH₃) |

¹³C NMR Spectrum (Predicted)

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~165 | Ester Carbonyl (C=O) |

| ~135 | Aromatic C (quaternary, attached to -COOCH₃) |

| ~133 | Aromatic CH |

| ~131 | Aromatic CH |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~118 | Nitrile Carbon (C≡N) |

| ~115 | Aromatic C (quaternary, attached to -CN) |

| ~53 | Methyl Carbon (-OCH₃) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A small amount of this compound is dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration suitable for analysis. The final solution must be clear and free of any particulate matter.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

-

Ionization: Electron Ionization (EI) is the typical method, where high-energy electrons (commonly 70 eV) are used to bombard the sample molecules as they elute from the GC column.

-

Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Approximately 50 mg of solid this compound is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.

-

A single, clean salt plate (e.g., NaCl or KBr) is obtained from a desiccator.

-

A drop of the sample solution is applied to the surface of the salt plate.

-

The solvent is allowed to evaporate completely, leaving a thin solid film of the compound on the plate.

-

-

Data Acquisition:

-

The salt plate is placed in the sample holder of an FT-IR spectrometer.

-

A background spectrum of the clean salt plate is typically recorded first.

-

The infrared spectrum of the sample is then recorded. The intensity of the peaks can be adjusted by adding more sample solution or by diluting the initial solution.

-

After analysis, the salt plate is cleaned with a dry organic solvent and returned to the desiccator.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and placed in a clean, dry NMR tube.

-

A deuterated solvent, such as chloroform-d (CDCl₃), is added to dissolve the sample.

-

A small amount of an internal standard, typically tetramethylsilane (TMS), is added. TMS provides a reference signal at 0.00 ppm.

-

-

¹H NMR Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to ensure homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed. Key parameters such as the pulse angle (e.g., 45° or 90°) and relaxation delay are set to ensure proper signal acquisition and integration.

-

-

¹³C NMR Acquisition:

-

A ¹³C NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

Workflow Visualization

The logical flow of spectroscopic analysis for a chemical compound like this compound can be visualized as follows:

References

Commercial Availability and Synthetic Applications of Methyl 2-cyanobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Methyl 2-cyanobenzoate, a key intermediate in organic synthesis and drug discovery. The document details its chemical and physical properties, identifies commercial suppliers, and presents an experimental protocol for its application in the synthesis of quinazolinone derivatives, a class of compounds with significant pharmacological interest.

Chemical and Physical Properties

This compound, with the CAS number 6587-24-2, is a benzoate ester derivative.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 6587-24-2 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Carbomethoxybenzonitrile, Methyl o-cyanobenzoate | [1][3] |

| Physical Form | Solid | |

| Purity | Typically 96-98% | [4] |

| Storage Temperature | Room Temperature | [4] |

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. Purity levels are generally high, with most suppliers offering grades of 98% or higher. The following table summarizes the availability from a selection of vendors.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 96% | Custom packaging |

| Alachem Co., Ltd. | >98% | Inquire for details |

| Moldb | 98% | 1g, 5g, 10g, 25g, 100g, Bulk |

| Matrix Fine Chemicals | Not specified | Small and large quantities |

| CP Lab Safety | 98% | 100g |

Safety Information

According to safety data sheets, this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[3]

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its bifunctional nature, possessing both a cyano and a methyl ester group, allows for a variety of chemical transformations. A significant application is in the synthesis of quinazolinones and their derivatives, which are scaffolds for molecules with a broad spectrum of biological activities.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of fused heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This compound can be a key starting material for the synthesis of these compounds. While a direct protocol for this compound was not explicitly detailed in the provided search results, a closely related procedure for the synthesis of 6-Bromoquinazolin-4(3H)-one from Methyl 2-amino-5-bromobenzoate via the Niementowski reaction can be adapted. This reaction involves the condensation of an anthranilic acid derivative with an amide.

This protocol is adapted from the synthesis of 6-Bromoquinazolin-4(3H)-one and illustrates a general method for the synthesis of quinazolinones from anthranilic acid esters.

Reaction Principle: The Niementowski reaction is a classic method for synthesizing 4(3H)-quinazolinones from anthranilic acids or their esters and an amide, such as formamide.[5]

Materials:

-

Methyl 2-aminobenzoate (as a proxy for a substituted this compound in a multi-step synthesis)

-

Formamide

-

Ethanol (for recrystallization)

-

Ice-cold water

Procedure:

-

A mixture of Methyl 2-aminobenzoate (10 mmol) and formamide (40 mmol) is heated at 130-140°C for 4-6 hours.[5]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).[5]

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.[5]

-

The crude quinazolinone can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[5]

Expected Outcome: This reaction is expected to yield the corresponding quinazolin-4(3H)-one. The anticipated yield for the synthesis of 6-bromoquinazolin-4(3H)-one using a similar protocol is approximately 90%.[5]

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental and logical workflows related to the use of this compound.

Caption: General workflow for the synthesis of a quinazolinone derivative.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Synthesis of Methyl 2-cyanobenzoate from 2-chlorobenzonitrile

Application Notes: Synthesis of Methyl 2-cyanobenzoate

Introduction

This compound is a valuable benzoate ester intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its structure, featuring both a nitrile and a methyl ester group, makes it a versatile building block for creating more complex molecular architectures. The synthesis of this compound from 2-chlorobenzonitrile represents an important transformation, converting a less expensive but less reactive aryl chloride into a functionalized ester. This conversion is typically achieved via a palladium-catalyzed methoxycarbonylation reaction, which involves the introduction of a methoxycarbonyl group (-COOCH₃) in place of the chlorine atom. This process is highly relevant in industrial and research settings for its efficiency in building molecular complexity.

Principle of the Reaction: Palladium-Catalyzed Methoxycarbonylation

The conversion of 2-chlorobenzonitrile to this compound is achieved through a palladium-catalyzed carbonylation reaction. This process utilizes carbon monoxide (CO) and methanol in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally involves three key steps:

-

Oxidative Addition: A low-valent Palladium(0) species reacts with the 2-chlorobenzonitrile, breaking the carbon-chlorine bond and forming a Pd(II)-aryl complex. The electron-withdrawing nature of the nitrile group on the substrate can facilitate this step.

-

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-aryl bond, forming an acyl-palladium complex.

-

Reductive Elimination: The acyl-palladium complex reacts with methanol (methanolysis), leading to the formation of the final product, this compound, and regenerating the active Pd(0) catalyst to continue the cycle. A base is required to facilitate the methanolysis step and neutralize the generated HCl.

While effective, the carbonylation of aryl chlorides can be challenging due to their lower reactivity compared to aryl bromides or iodides, often requiring higher temperatures, higher catalyst loadings, or more specialized ligands to achieve good yields and prevent side reactions like dehalogenation.[2]

Experimental Protocol

This protocol describes a general method for the palladium-catalyzed methoxycarbonylation of an electron-deficient aryl chloride, adapted for the synthesis of this compound.

Safety Precautions:

-

This reaction must be performed in a well-ventilated fume hood due to the use of highly toxic carbon monoxide gas.

-

2-chlorobenzonitrile is a toxic compound. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction is conducted under pressure. Use a properly rated and sealed pressure vessel (autoclave) and adhere to all safety procedures for pressurized reactions.

Materials and Reagents:

-

2-Chlorobenzonitrile (Substrate)

-

Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)

-

1,3-Bis(diphenylphosphino)propane (dppp) (Ligand)

-

Potassium Carbonate (K₂CO₃), anhydrous (Base)

-

Methanol (MeOH), anhydrous (Reagent)

-

N,N-Dimethylformamide (DMF), anhydrous (Solvent)

-

Carbon Monoxide (CO), high purity

-

Nitrogen (N₂) or Argon (Ar), high purity

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Equipment:

-

Glass-lined stainless steel autoclave or a thick-walled pressure tube (e.g., Schlenk tube) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.

-

Schlenk line for handling air-sensitive reagents.

-

Standard laboratory glassware (flasks, separatory funnel, etc.).

-

Rotary evaporator.

-

Silica gel for column chromatography.

Procedure:

-

Vessel Preparation: To a dry autoclave or pressure vessel equipped with a magnetic stir bar, add 2-chlorobenzonitrile (1.0 eq), palladium(II) acetate (0.03 eq, 3 mol%), and 1,3-bis(diphenylphosphino)propane (0.033 eq, 3.3 mol%).

-

Addition of Base and Solvents: Add anhydrous potassium carbonate (1.5 eq). Under a stream of inert gas (N₂ or Ar), add anhydrous N,N-dimethylformamide and anhydrous methanol via syringe.

-